2-(4-(Hydroxymethyl)phenyl)nicotinonitrile
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Overview
Description
2-(4-(Hydroxymethyl)phenyl)nicotinonitrile is an organic compound with the molecular formula C13H10N2O It is a derivative of nicotinonitrile, featuring a hydroxymethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with nicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)phenyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: 2-(4-(Carboxy)phenyl)nicotinonitrile.
Reduction: 2-(4-(Hydroxymethyl)phenyl)nicotinamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(Hydroxymethyl)phenyl)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to the hydroxymethyl group, which can donate hydrogen atoms to neutralize free radicals. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methoxymethyl)phenyl)nicotinonitrile
- 2-(4-(Ethoxymethyl)phenyl)nicotinonitrile
- 2-(4-(Hydroxyethyl)phenyl)nicotinonitrile
Uniqueness
2-(4-(Hydroxymethyl)phenyl)nicotinonitrile is unique due to the presence of the hydroxymethyl group, which imparts specific chemical and biological properties. This group enhances its solubility in water and its ability to participate in hydrogen bonding, making it more reactive in certain chemical reactions compared to its analogs.
Properties
CAS No. |
494785-36-3 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c14-8-12-2-1-7-15-13(12)11-5-3-10(9-16)4-6-11/h1-7,16H,9H2 |
InChI Key |
TYSFFLYDSZXUCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)C#N |
Origin of Product |
United States |
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